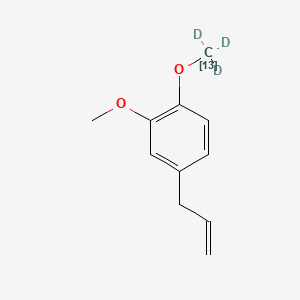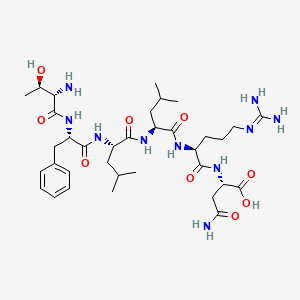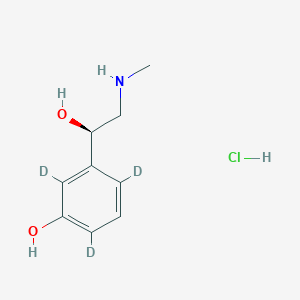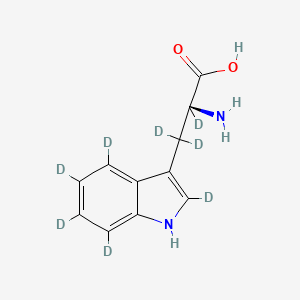
L-Tryptophan-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan-d8 is a deuterium-labeled form of L-Tryptophan, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, eight hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stability and ability to be distinguished from non-labeled L-Tryptophan .
准备方法
Synthetic Routes and Reaction Conditions
L-Tryptophan-d8 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of deuterium into the L-Tryptophan molecule. This can be achieved by using deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve high temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-Tryptophan, which is then subjected to deuterium exchange reactions to obtain this compound. This method is preferred due to its cost-effectiveness and environmental friendliness .
化学反应分析
Types of Reactions
L-Tryptophan-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde and indole-3-acetic acid.
Reduction: Reduction reactions can convert this compound into compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as high temperatures and pressures.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Tryptamine.
Substitution: Various indole derivatives.
科学研究应用
L-Tryptophan-d8 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of L-Tryptophan metabolism.
Biology: Helps in studying protein synthesis and the role of L-Tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing L-Tryptophan.
Industry: Employed in the production of deuterium-labeled compounds for research and development purposes.
作用机制
L-Tryptophan-d8 exerts its effects by participating in the same metabolic pathways as non-labeled L-Tryptophan. It serves as a precursor for the synthesis of serotonin, melatonin, and niacin. The incorporation of deuterium does not significantly alter its biological activity but allows for precise tracking in metabolic studies. The primary molecular targets include tryptophan hydroxylase, which converts L-Tryptophan to 5-hydroxytryptophan, and subsequent enzymes involved in serotonin and melatonin synthesis .
相似化合物的比较
Similar Compounds
L-Tryptophan: The non-labeled form of L-Tryptophan.
L-Tryptophan-d5: A partially deuterated form with five deuterium atoms.
L-Tryptophan-d3: Another partially deuterated form with three deuterium atoms.
Uniqueness
L-Tryptophan-d8 is unique due to its complete deuteration, which provides higher stability and allows for more accurate tracing in metabolic studies compared to partially deuterated forms. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D |
InChI 键 |
QIVBCDIJIAJPQS-CIATZEAISA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


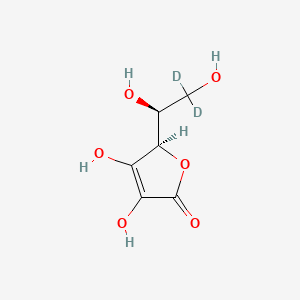
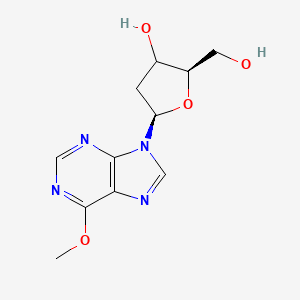
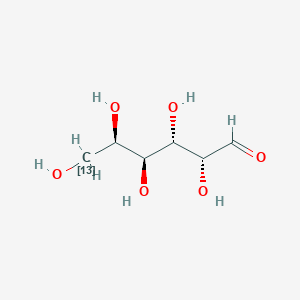
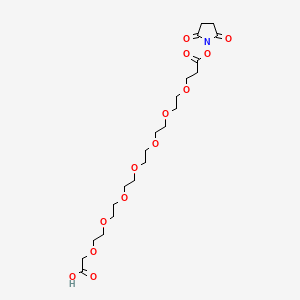
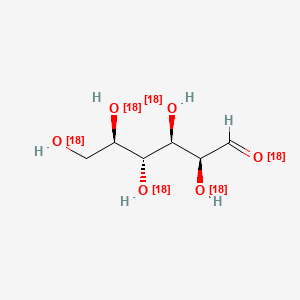
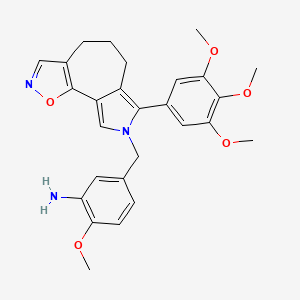
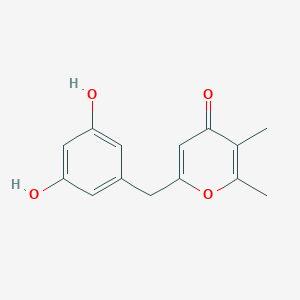
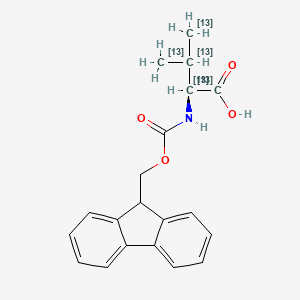
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
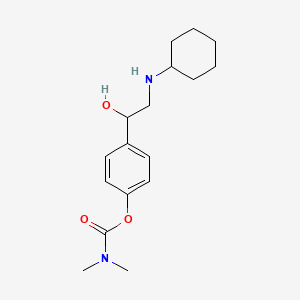
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
